3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol
Description
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-[3-(1,3-dioxolan-2-yl)phenyl]phenol |
InChI |
InChI=1S/C15H14O3/c16-14-7-2-1-6-13(14)11-4-3-5-12(10-11)15-17-8-9-18-15/h1-7,10,15-16H,8-9H2 |
InChI Key |
XQCUDPNYYOMRJL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . This reaction forms the dioxolane ring. The biphenyl structure can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale acetalization and coupling reactions, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of robust catalysts and efficient separation techniques would be essential to ensure the purity and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring back to the original aldehyde or ketone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxolane ring can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the biphenyl rings .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol exhibit significant antimicrobial activity. For instance:
- Study Findings : A study demonstrated that derivatives of dioxolane compounds showed effective antibacterial properties against strains like Staphylococcus aureus and Candida albicans .
- Mechanism : The mechanism often involves enzyme inhibition or disruption of metabolic pathways in pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- In vitro Studies : Certain derivatives have shown IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7 .
- Potential Mechanisms : These effects may be attributed to the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Neuroprotective Effects
Emerging research suggests neuroprotective potential:
- Cell Studies : In vitro experiments indicated that treatment with similar compounds could reduce oxidative stress-induced cell death by approximately 40%, while increasing antioxidant enzyme levels .
Synthetic Applications
The unique structure of this compound allows for versatile synthetic applications:
Organic Synthesis
The compound can serve as a building block in organic synthesis:
- Synthetic Routes : Common methods include Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds . The introduction of the dioxolane ring can be achieved through reactions involving diols and aldehydes under acidic conditions .
Material Science Applications
The biphenyl structure enhances the compound's potential use in material science:
Polymeric Materials
Due to its structural properties, it can be incorporated into polymer matrices:
Mechanism of Action
The mechanism of action of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol depends on its specific application. In chemical reactions, the dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol
- CAS No.: 652-78-8
- Molecular Formula : C₁₅H₁₄O₃
- Molecular Weight : 242.27 g/mol
- Key Features : A biphenyl scaffold with a hydroxyl group at position 2 and a 1,3-dioxolane ring at position 3' ().
Structural Significance: The 1,3-dioxolane group is an electron-rich heterocycle that enhances solubility in polar solvents and may modulate electronic effects on the biphenyl core.
Comparison with Structurally Similar Compounds
Magnolol Derivatives (e.g., 5,5′-Diallyl-2′-((4-fluorobenzyl)oxy)-[1,1'-biphenyl]-2-ol)
- Structural Differences :
- Fluorine substitution increases metabolic stability.
- Biological Activity : Exhibits anticancer effects via modulation of PI3K/Akt/mTOR and NF-κB pathways ().
- Key Contrast: The dioxolane in the target compound may offer better solubility but lacks the allyl groups linked to magnolol’s cytotoxicity.
3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde (CAS 893737-24-1)
- Structural Differences :
- Functional Impact :
- The aldehyde enables nucleophilic reactions (e.g., Schiff base formation), making it a precursor in synthetic chemistry.
- Key Contrast : The absence of a hydroxyl group reduces hydrogen-bonding capacity, limiting biological activity compared to the target compound.
4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-amine (CAS 26908-34-9)
3,5-Dichloro-[1,1'-biphenyl]-2-ol (CAS 5335-24-0)
- Structural Differences :
- Functional Impact :
- Chlorine increases electronegativity and lipophilicity, enhancing stability and antimicrobial potency.
- Biological Activity: Used as a disinfectant, analogous to o-phenylphenol ().
- Key Contrast : The target compound’s dioxolane replaces chlorines, likely reducing toxicity but sacrificing antimicrobial efficacy.
o-Phenylphenol ([1,1'-Biphenyl]-2-ol)
- Structural Differences: Substituents: No dioxolane; only hydroxyl at position 2 ().
- Functional Impact :
- Simpler structure with high acidity (pKa ~10.5) due to the hydroxyl group.
- Applications : Widely used as a fungicide and germicide ().
- Key Contrast : The dioxolane in the target compound may reduce volatility and improve formulation stability.
Comparative Data Table
Research Findings and Implications
- Anticancer Potential: While magnolol derivatives () show multi-target anticancer activity, the target compound’s dioxolane group may offer improved solubility for drug delivery.
- Antimicrobial Activity: The absence of chlorine or allyl groups in the target compound likely reduces toxicity compared to o-phenylphenol () but may limit germicidal efficacy.
- Synthetic Utility : Aldehyde and amine analogs () highlight the versatility of biphenyl scaffolds in organic synthesis, though the hydroxyl group in the target compound restricts certain reactions.
Biological Activity
3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 242.27 g/mol. The compound features a biphenyl structure substituted with a dioxolane ring and a hydroxyl group.
Synthesis
The synthesis of this compound typically involves the reaction of biphenyl derivatives with dioxolane precursors under controlled conditions. Various synthetic routes have been explored to optimize yields and purity.
Antimicrobial Activity
Research indicates that derivatives of dioxolane compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain dioxolane derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL .
Anticancer Properties
The anticancer activity of related compounds has been documented extensively. A notable case study involved a series of dioxolane derivatives that exhibited IC50 values in the nanomolar range against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. These findings suggest that this compound may warrant further investigation for its potential anticancer effects .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various dioxolane derivatives including those similar to this compound. The results indicated that these compounds could inhibit microbial growth effectively:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| Compound C | 128 | Pseudomonas aeruginosa |
Study on Anticancer Activity
Another investigation focused on the anticancer properties of dioxolane derivatives revealed promising results:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Dioxolane Derivative X | MCF-7 | 0.5 |
| Dioxolane Derivative Y | HCT-116 | 0.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
